molecular formula C8H13Cl2N3O2 B2613088 Methyl 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-4-carboxylate;dihydrochloride CAS No. 2309447-75-2

Methyl 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-4-carboxylate;dihydrochloride

Cat. No.: B2613088
CAS No.: 2309447-75-2
M. Wt: 254.11
InChI Key: NWVUYYZMHYJCQJ-UHFFFAOYSA-N
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Description

Methyl 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-4-carboxylate;dihydrochloride is a chemical compound with a complex structure and significant potential in various scientific and industrial applications. This compound is characterized by its pyrrolopyrazole core, which is a fused bicyclic system containing nitrogen atoms.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-4-carboxylate;dihydrochloride typically involves multiple steps, starting with the formation of the pyrrolopyrazole core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process is optimized for efficiency and yield, often employing continuous flow chemistry to maintain consistent quality and reduce waste.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-4-carboxylate;dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it can be used as a probe to study biological processes. In medicine, it has potential as a therapeutic agent due to its biological activity. In industry, it can be used in the development of new materials and chemicals.

Comparison with Similar Compounds

Methyl 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-4-carboxylate;dihydrochloride is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride

  • Pyrazole derivatives

  • Indole derivatives

These compounds share the pyrrolopyrazole core but differ in their substituents and functional groups, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

methyl 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-4-carboxylate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.2ClH/c1-11-6-4-9-7(8(12)13-2)5(6)3-10-11;;/h3,7,9H,4H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVUYYZMHYJCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(NC2)C(=O)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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